molecular formula C12H14ClNO5S B2976662 2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 356568-69-9

2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2976662
CAS No.: 356568-69-9
M. Wt: 319.76
InChI Key: ICDNXBFLCKLCNY-UHFFFAOYSA-N
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Description

2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS: 356568-69-9 ) is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the class of 2-aminothiophene derivatives, which are prestigious scaffolds in medicinal and agrochemical research due to their versatile reactivity and presence in biologically active molecules . The molecule features a chloroacetyl group, a key functional handle that allows for further nucleophilic substitution reactions, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceuticals and functional materials. Its core structure is derived from the well-established Gewald thiophene synthesis, a reliable method for constructing aminothiophene rings from ketones, activated nitriles, and elemental sulfur . Researchers utilize this compound as a critical precursor in heterocyclic chemistry explorations. It is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Appropriate safety precautions must be observed; the compound is a skin sensitizer and causes serious eye irritation .

Properties

IUPAC Name

2-O-ethyl 4-O-methyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-4-19-12(17)9-6(2)8(11(16)18-3)10(20-9)14-7(15)5-13/h4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDNXBFLCKLCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCl)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS No. 356568-69-9) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄ClNO₅S
  • Molecular Weight : 319.76 g/mol
  • Structure : The compound features a thiophene ring, which is known for its diverse biological activities, and contains chloroacetyl and dicarboxylate functional groups that may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The presence of the chloroacetyl group is particularly noteworthy as it has been associated with increased cytotoxicity against tumor cells.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzyme Activity : The chloroacetyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their function.
  • Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in cells, which can trigger apoptosis .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications on the thiophene ring could enhance antimicrobial potency .
  • Anticancer Activity : In vitro studies on cancer cell lines showed that compounds with a similar scaffold induced significant cell death at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways .
  • Toxicological Assessment : Toxicity studies indicated that while the compound exhibits biological activity, it also has irritant properties, necessitating careful handling and further evaluation in vivo to assess safety profiles .

Data Tables

PropertyValue
Molecular FormulaC₁₂H₁₄ClNO₅S
Molecular Weight319.76 g/mol
Antimicrobial ActivityEffective against S. aureus
Anticancer ActivityInduces apoptosis in cancer cells
ToxicityIrritant

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogous thiophene derivatives include variations in ester groups, substituent positions, and functional moieties (e.g., chloroacetyl vs. cyano or acetamido groups). These differences significantly influence reactivity, solubility, and biological activity.

Table 1: Structural Comparison of Selected Thiophene Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
Target Compound (356568-69-9) C₁₃H₁₆ClNO₅S 319.77 2-Ethyl, 4-methyl, 5-chloroacetyl amino Chloroacetyl, esters
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (300676-14-6) C₁₂H₁₆ClNO₃S 289.78 2-Ethyl, 4-ethyl, 5-chloroacetyl amino Chloroacetyl, ester
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (N/A) C₁₂H₁₇NO₅S 287.33 5-Acetamido Acetamido, esters
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (514218-53-2) C₁₃H₁₅N₃O₅S 325.34 5-Cyanoacetyl amino Cyano, esters

Physicochemical Properties

  • Solubility: The chloroacetyl group in the target compound increases polarity compared to derivatives with methyl or cyano groups, enhancing solubility in polar solvents like ethanol or DMSO .
  • Stability : Electron-withdrawing groups (e.g., chloroacetyl) may reduce thermal stability compared to electron-donating substituents (e.g., acetamido) .
  • Crystal Packing : Hydrogen bonding (e.g., N–H···O interactions) and van der Waals forces dominate in crystal structures, as seen in related compounds like diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate .

Q & A

Basic: What are the standard synthetic routes for preparing 2-ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate?

Answer:
A common method involves condensation of 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate with chloroacetyl chloride under reflux conditions. Key steps include:

  • Dissolving the amino precursor in anhydrous dichloromethane (DCM) or ethanol.
  • Adding chloroacetyl chloride dropwise with stirring at 0–5°C to minimize side reactions.
  • Refluxing for 4–6 hours, followed by solvent evaporation under reduced pressure.
  • Purification via recrystallization (e.g., methanol) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How is the purity and identity of this compound validated in academic research?

Answer:

  • Purity: Assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS, with purity >95% considered acceptable for most studies .
  • Identity: Confirmed using:
    • FT-IR: Peaks at ~3300 cm⁻¹ (N–H stretch), 1700–1750 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O).
    • NMR: Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 2.5 ppm (thiophene CH₃), and δ 4.2–4.4 ppm (ester OCH₂) .

Advanced: What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Answer:

  • X-ray crystallography: Use SHELX suite (SHELXL for refinement) to solve single-crystal structures. Key parameters:
    • Collect data at 100–293 K to minimize thermal motion artifacts.
    • Refinement with anisotropic displacement parameters for non-H atoms.
    • Validate hydrogen bonding (e.g., N–H···O interactions) using Mercury or Olex2 .
  • ORTEP-3: Generate thermal ellipsoid plots to visualize atomic displacement .

Advanced: How to address contradictions in reported bond lengths or angles across crystallographic studies?

Answer:

  • Cross-validate datasets: Compare with structurally analogous thiophene derivatives (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate, S1–C bond: 1.730–1.732 Å) .
  • DFT calculations: Use Gaussian or ORCA to compute optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.02 Å may indicate experimental artifacts (e.g., crystal packing effects) .
  • Check for twinning or disorder: Use PLATON to analyze diffraction data for pathologies .

Advanced: What strategies optimize the yield of chloroacetylation reactions for this compound?

Answer:

  • Solvent selection: Anhydrous DCM improves electrophilicity of chloroacetyl chloride vs. protic solvents (e.g., ethanol).
  • Stoichiometry: Use 1.2–1.5 equivalents of chloroacetyl chloride to ensure complete reaction.
  • Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Workup: Quench excess reagent with ice-cold NaHCO₃ to prevent hydrolysis .

Basic: What spectroscopic techniques are critical for characterizing substituent effects on the thiophene ring?

Answer:

  • ¹H-¹³C HMBC NMR: Correlates amide NH protons with carbonyl carbons to confirm substitution patterns.
  • UV-Vis: Monitor λmax shifts (e.g., 250–300 nm) to assess electronic effects of the chloroacetyl group.
  • Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ expected at m/z 334.08 for C₁₃H₁₆ClNO₅S) and fragmentation pathways .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

  • Variation points: Modify (a) ester groups (ethyl → methyl/propyl), (b) chloroacetyl group (→ cyanoacetyl, see CAS 514218-53-2), or (c) thiophene substituents .
  • Assays: Test antimicrobial activity via microbroth dilution (MIC against S. aureus or E. coli) or enzyme inhibition (e.g., HCV RNA polymerase) .
  • Computational docking: Use AutoDock Vina to model interactions with target proteins (e.g., RORγt in ) .

Advanced: What are common pitfalls in interpreting DSC/TGA data for thermal stability assessment?

Answer:

  • Decomposition vs. melting: Ensure endothermic peaks align with literature melting points (e.g., 180–200°C for similar thiophenes).
  • Sample purity: Impurities (e.g., residual solvents) lower observed melting points. Validate via HPLC pre-analysis .
  • Atmosphere effects: Perform under N₂ to avoid oxidative degradation artifacts.

Tables

Table 1: Key crystallographic data for analogous compounds

CompoundSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Diethyl 5-acetamido-3-methylthiopheneP19.4819.5989.821101.590.893.9
Schiff base derivativeP21/c10.1212.3414.569098.790

Table 2: Common impurities and detection methods

ImpuritySourceDetection Method
Unreacted amino precursorIncomplete reactionHPLC (retention time 3.2 min)
Hydrolyzed chloroacetylMoisture exposureFT-IR (loss of C=O at 1750 cm⁻¹)

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